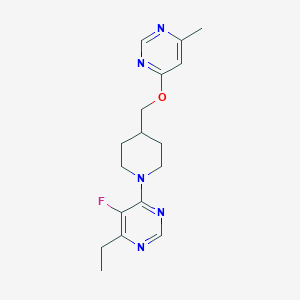

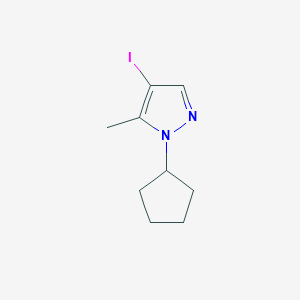

![molecular formula C19H22N4 B2837373 N-环戊基-5,6-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 890617-91-1](/img/structure/B2837373.png)

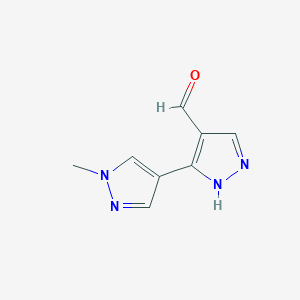

N-环戊基-5,6-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyrimidines are a type of nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, pyrimidines, and many other natural products . They have attracted chemists due to their biological and pharmacological importance, such as their potential as hypnotic , anti-inflammatory , anti-tumor , antimicrobial , anti-viral , antitrypanosomal , and antischistosomal agents.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the use of precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The synthesis can be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused nitrogen-containing heterocyclic ring system, which is considered a privileged core skeleton in biologically active compounds and a bioisostere of natural purine .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, the treatment of certain compounds with ethoxymethylenecyanoacetate in the presence of ethanol can lead to the annulation of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, some compounds can appear as a white solid with a melting point of 162–164°C .科学研究应用

Antiproliferative Activity

Pyrido[2,3-d]pyrimidin-5-one derivatives exhibit significant antiproliferative properties. Among them, the compound API-1 stands out as a promising antiproliferative agent . Researchers have explored its potential in inhibiting cell growth and proliferation, making it relevant for cancer therapy.

Tyrosine Kinase Inhibition

Pyrido[2,3-d]pyrimidin-7-one derivatives, such as TKI-28, act as tyrosine kinase inhibitors. These compounds interfere with signaling pathways involved in cell growth, making them valuable candidates for targeted cancer therapies .

Cyclin-Dependent Kinase (CDK4) Inhibition

Certain pyrido[2,3-d]pyrimidin-7-one derivatives function as CDK4 inhibitors. CDKs play a crucial role in cell cycle regulation, and inhibiting CDK4 can potentially halt cell division in cancer cells .

Antimicrobial Properties

Pyrido[2,3-d]pyrimidines exhibit antimicrobial activity. Researchers have observed their effectiveness against various pathogens, making them relevant for developing new antibiotics .

Anti-Inflammatory and Analgesic Effects

Compounds within this class also possess anti-inflammatory and analgesic properties. Their potential to alleviate pain and reduce inflammation makes them interesting targets for drug development .

Hypotensive Activity

Some pyrido[2,3-d]pyrimidines demonstrate hypotensive effects, which could be useful in managing blood pressure-related conditions .

Antihistaminic Properties

Certain derivatives exhibit antihistaminic activity. These compounds may find application in allergy management and related treatments .

Cytotoxicity

In recent studies, pyrido[2,3-d]pyrimidines have shown cytotoxic activity against cancer cell lines (e.g., MCF-7, HCT-116). Their potency in inhibiting cell growth underscores their potential as future anticancer agents .

作用机制

属性

IUPAC Name |

N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-13-14(2)21-19-17(15-8-4-3-5-9-15)12-20-23(19)18(13)22-16-10-6-7-11-16/h3-5,8-9,12,16,22H,6-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHXFJVDLUFKBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

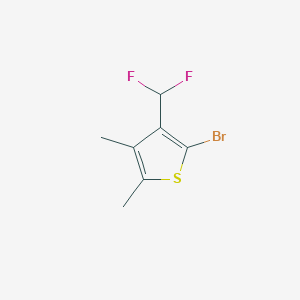

![5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B2837290.png)

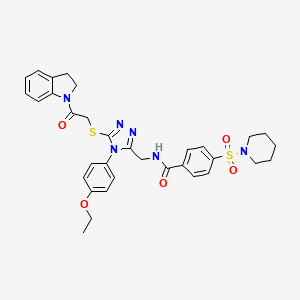

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2837303.png)

![3-cyclopropyl-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2837305.png)

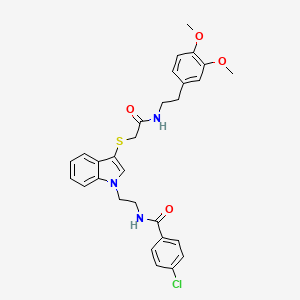

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2837308.png)